Phenmedipham-d3
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Overview
Description
Phenmedipham-d3 is a deuterated compound of Phenmedipham, a widely used herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic and pharmacokinetic profiling. Phenmedipham itself is commonly used in the cultivation of crops such as sugar beets and strawberries to control broadleaf weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenmedipham-d3 involves the incorporation of deuterium atoms into the Phenmedipham molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Phenmedipham-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully reduced carbamate derivatives .
Scientific Research Applications
Phenmedipham-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving metabolic and pharmacokinetic profiling due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and biological effects of herbicides.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of herbicides.
Industry: Applied in the development of new herbicides and the optimization of existing formulations.
Mechanism of Action
Phenmedipham-d3 exerts its effects by inhibiting the photosynthetic electron transport chain in plants. This inhibition disrupts the production of adenosine triphosphate, leading to the death of the targeted weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Similar Compounds
Phenmedipham: The non-deuterated form of Phenmedipham-d3, widely used as a herbicide.
Desmedipham: Another herbicide with a similar structure and mode of action.
Ethofumesate: A herbicide with a different chemical structure but similar application in weed control.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct isotopic signature, allowing for more accurate tracking and analysis in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3 |
InChI Key |
IDOWTHOLJBTAFI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.